Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride
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Overview
Description
Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a piperidine ring, and a dimethylcarbamic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride typically involves the esterification of dimethylcarbamic acid with 2-(piperidinomethyl)-3-pyridyl alcohol. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The reactions are typically conducted under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active intermediates that interact with biological targets . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters of dimethylcarbamic acid and derivatives of pyridine and piperidine . Examples include:
- Dimethylcarbamic acid (2-(morpholinomethyl)-3-pyridyl) ester
- Dimethylcarbamic acid (2-(pyrrolidinomethyl)-3-pyridyl) ester
Uniqueness
Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
67049-93-8 |
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Molecular Formula |
C14H23Cl2N3O2 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
[2-(piperidin-1-ium-1-ylmethyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;dichloride |
InChI |
InChI=1S/C14H21N3O2.2ClH/c1-16(2)14(18)19-13-7-6-8-15-12(13)11-17-9-4-3-5-10-17;;/h6-8H,3-5,9-11H2,1-2H3;2*1H |
InChI Key |
FFRYMESMZUNGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C([NH+]=CC=C1)C[NH+]2CCCCC2.[Cl-].[Cl-] |
Origin of Product |
United States |
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